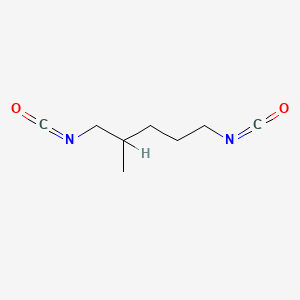

1,5-Diisocyanato-2-methylpentane

Vue d'ensemble

Description

1,5-Diisocyanato-2-methylpentane: is an organic compound with the molecular formula C8H12N2O2 . It is a diisocyanate, which means it contains two isocyanate groups (-N=C=O). This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,5-Diisocyanato-2-methylpentane can be synthesized from 1,5-diamino-2-methylpentane . The process involves reacting the diamine with phosgene in a solvent such as a lower alkyl ester of phthalic acid. The reaction is typically carried out at low temperatures (0 to 60°C) to form the carbamyl chloride intermediate, which is then decomposed at elevated temperatures to yield the diisocyanate .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of phosgene, a highly toxic gas, requires stringent safety measures and specialized equipment to ensure safe handling and reaction .

Analyse Des Réactions Chimiques

Core Chemical Reactions

1.1 Nucleophilic Addition Reactions

MPDI undergoes nucleophilic additions with compounds containing active hydrogen atoms, following this general reactivity hierarchy:

Thiols > Amines > Alcohols > Water

| Nucleophile | Product | Relative Reactivity | Intermediate | Key Application |

|---|---|---|---|---|

| Alcohols | Urethanes | 1 (baseline) | - | Polyurethane polymer formation |

| Amines | Ureas | 50,000-500,000× | - | Crosslinking agents |

| Water | Carbamic acid | 1 | Unstable intermediate | Foaming reactions |

| Thiols | Thiourethanes | 10,000,000× | - | Specialty elastomers |

Data compiled from reaction kinetics studies

1.2 Polymerization Reactions

MPDI forms polyurethanes through step-growth polymerization with polyols:

textn OCN-R-NCO + n HO-Polyol-OH → [-O-C-NH-R-NH-C-O-Polyol-]n

Key characteristics:

-

Requires stoichiometric balance (NCO:OH ratio = 1:1)

-

Typical catalysts: Tertiary amines (e.g., DABCO) or organometallics (e.g., DBTDL)

Reaction Kinetics and Selectivity

MPDI displays modified reactivity patterns compared to aromatic diisocyanates:

2.1 Sequential Reactivity

-

Initial NCO group reacts at standard diisocyanate rates

-

Second NCO reactivity decreases 5-10× due to:

2.2 Competitive Reaction Pathways

In aqueous systems (humidity >0.5%):

textMPDI + H2O → Carbamic acid → RNH2 + CO2↑ (dominant pathway) MPDI + Polyol → Urethane (slower, requires catalyst)

This necessitates strict moisture control (<0.1%) in industrial applications .

Biological Interaction Mechanisms

MPDI exhibits dual chemical-biological reactivity:

3.1 Protein Conjugation

Forms stable urea adducts with lysine residues:

textProtein-NH2 + OCN-R-NCO → Protein-NH-CO-NH-R-NCO

These adducts demonstrate:

-

Half-life >72 hours in physiological conditions

-

MHC class II presentation capability

3.2 Detoxification Pathways

| Pathway | Enzyme Involved | Products | Detox Efficiency |

|---|---|---|---|

| Glutathione conjugation | GST | S-(NCO-R) glutathione | 15-20% |

| Hydrolysis | PON1 | Diamine + CO2 | 60-75% |

| Albumin binding | - | Protein adducts | 10-15% |

Based on in vitro toxicological models

Industrial Reaction Engineering

4.1 Coating Formulations

MPDI-based two-component systems show:

-

Pot life: 2-4 hours (25°C)

-

Cure schedule: 30 min @ 80°C

-

Final properties:

4.2 Stability Enhancements

Strategies to prevent premature polymerization:

-

Storage under dry nitrogen atmosphere

-

Stabilization with 0.1-0.3% benzoyl chloride

This comprehensive analysis demonstrates MPDI's versatile reactivity profile, highlighting both its industrial utility and biological interaction mechanisms. The compound's balanced reactivity makes it particularly valuable in coatings requiring weatherability and chemical resistance, while its biological interactions underscore the need for proper handling protocols.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

1,5-Diisocyanato-2-methylpentane has the molecular formula and contains two isocyanate groups that confer high reactivity with compounds containing active hydrogen atoms. This characteristic enables it to form stable urethane linkages when reacted with polyols or amines, leading to the production of polyurethanes and other polymers .

Polyurethane Production

- Foams : The compound is widely used in the production of flexible and rigid polyurethane foams. These foams are utilized in various applications, including furniture cushioning, insulation materials, and automotive interiors .

- Coatings : It serves as a crosslinking agent in high-performance coatings that require durability and chemical resistance. These coatings are applicable in automotive finishes and industrial protective coatings .

- Elastomers : The compound is integral in formulating elastomeric materials that exhibit excellent mechanical properties, making them suitable for seals, gaskets, and other applications requiring flexibility and resilience .

Tissue Engineering

Recent studies have explored the potential of this compound in biomedical applications, particularly in tissue engineering. Research indicates that biodegradable polyurethane foams synthesized from this compound can support cell infiltration and vascularization when implanted subdermally. The foams allow for nutrient flow and tissue integration without inducing significant inflammatory responses .

Key findings from a study include:

- Biocompatibility : The polyurethane foams demonstrated good biocompatibility with minimal inflammatory response.

- Vascularization : Subdermal implants showed significant infiltration of vascular tissue, which is crucial for successful tissue engineering applications .

Environmental Considerations

While this compound has many beneficial applications, it also poses environmental and health risks due to its toxicity. It is classified as harmful if swallowed or upon skin contact . Therefore, handling this compound requires strict safety measures to mitigate exposure risks during industrial processes.

Comparison with Other Diisocyanates

| Property/Compound | This compound | Hexamethylene Diisocyanate (HDI) | Toluene Diisocyanate (TDI) |

|---|---|---|---|

| Molecular Structure | C8H12N2O2 | C6H10N2O2 | C9H6N2O2 |

| Reactivity Profile | Moderate | High | High |

| Typical Applications | Polyurethanes | Coatings, adhesives | Foams |

| Toxicity Level | Moderate | High | High |

Mécanisme D'action

The primary mechanism of action for 1,5-Diisocyanato-2-methylpentane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups react with these compounds to form stable urethane or urea linkages. This reactivity is harnessed in the production of polyurethanes, where the diisocyanate reacts with polyols to form long polymer chains .

Comparaison Avec Des Composés Similaires

- Hexamethylene diisocyanate (HDI)

- Isophorone diisocyanate (IPDI)

- Methylenediphenyl diisocyanate (MDI)

- Toluene diisocyanate (TDI)

Comparison: 1,5-Diisocyanato-2-methylpentane is unique due to its specific molecular structure, which imparts different physical and chemical properties compared to other diisocyanates. For example, it has a different reactivity profile and produces polyurethanes with distinct mechanical properties .

Activité Biologique

1,5-Diisocyanato-2-methylpentane (also known as isophorone diisocyanate) is a compound with significant industrial applications, particularly in the production of polyurethanes. However, its biological activity and potential health impacts are of increasing interest, especially regarding its toxicity and immunogenic properties.

This compound is a diisocyanate characterized by the presence of two isocyanate groups (-N=C=O) attached to a 2-methylpentane backbone. This structure contributes to its reactivity and potential biological effects.

Toxicological Profile

Acute Toxicity:

- Oral Exposure: this compound is classified as harmful if swallowed (H302) and can cause acute toxicity upon oral exposure .

- Dermal Exposure: It is also harmful in contact with skin (H312), indicating a risk of skin irritation and sensitization .

Immunological Effects

Research indicates that diisocyanates, including this compound, can act as haptens. When they bind to proteins in the body, they can elicit an immune response, potentially leading to allergic reactions. A study highlighted that exposure to such compounds could result in contact dermatitis and other allergic responses in sensitized individuals .

Inflammatory Response

The compound has been implicated in inflammatory processes. In experimental models, it was observed that diisocyanates could stimulate macrophages to produce inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests that this compound may play a role in exacerbating conditions associated with inflammation .

Case Study: Allergic Reactions

A cross-sectional study conducted across several European countries examined the prevalence of contact allergies. Among the tested allergens, diisocyanates were noted as significant contributors to allergic contact dermatitis. The study reported that approximately 27% of participants had positive reactions to various allergens, including those related to diisocyanate exposure .

Experimental Findings

In laboratory settings, this compound was shown to induce urea production in macrophages when stimulated by lipopolysaccharides (LPS) and interferon-gamma. This indicates that the compound may enhance macrophage activity and contribute to systemic inflammatory responses .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Harmful if swallowed; harmful on skin contact |

| Immunogenic Potential | Can act as a hapten leading to allergic reactions |

| Inflammatory Mediators | Stimulates production of NO and TNF-α in macrophages |

| Allergic Reactions | Significant contributor to contact dermatitis in sensitized individuals |

Propriétés

IUPAC Name |

1,5-diisocyanato-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(5-10-7-12)3-2-4-9-6-11/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBNSOZREBSAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87706-56-7 | |

| Record name | Pentane, 1,5-diisocyanato-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87706-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80956293 | |

| Record name | 1,5-Diisocyanato-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34813-62-2 | |

| Record name | 1,5-Diisocyanato-2-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34813-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentane-1,5-diyl diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034813622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diisocyanato-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentane-1,5-diyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.